trans-2-Hexenal dimethyl acetal
Overview
Description
Trans-2-hexenal dimethyl acetal is not directly studied in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of trans-2-hexenal dimethyl acetal's behavior and properties. For instance, the study of gas-phase reactions of trans-2-hexenal with ozone suggests that similar unsaturated oxygenates may undergo reactions with atmospheric constituents, which could be relevant for understanding the environmental fate of trans-2-hexenal dimethyl acetal .
Synthesis Analysis
The synthesis of related compounds, such as 5-hydroxy-(2E)-hexenal, has been achieved through a proline-catalyzed asymmetric self-aldolization of acetaldehyde . This indicates that catalytic methods can be employed to synthesize complex molecules from simpler precursors, which could potentially be applied to the synthesis of trans-2-hexenal dimethyl acetal.
Molecular Structure Analysis
While the molecular structure of trans-2-hexenal dimethyl acetal is not directly discussed, the studies of similar compounds provide insights into the structural features that are important for their reactivity. For example, the presence of unsaturated bonds and oxygen-containing functional groups in trans-2-hexenal and its derivatives are likely to influence their chemical behavior .
Chemical Reactions Analysis
The gas-phase reactions of trans-2-hexenal with ozone involve the formation of carbonyl products such as n-butanal and glyoxal . These findings suggest that trans-2-hexenal dimethyl acetal may also participate in similar reactions, potentially leading to the formation of various oxidation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-2-hexenal dimethyl acetal can be inferred from the behavior of structurally related compounds. For instance, the gas-phase pyrolyses of cis- and trans-2,3-dimethyloxetan provide information on the thermal stability and decomposition pathways of cyclic acetals, which could be relevant to the acetal functional group in trans-2-hexenal dimethyl acetal . The reaction rate constants and product yields from the ozone reaction study also give an indication of the reactivity and potential atmospheric lifetime of compounds similar to trans-2-hexenal dimethyl acetal .
Scientific Research Applications
Chemical Synthesis and Bioactivity :trans-2-Hexenal has been explored in various chemical syntheses, notably in the production of amino sugars, demonstrating its utility in carbohydrate chemistry (Dyong & Wiemann, 1980). It also exhibits biological activities, such as being a component of 'green odor', known for its stress-relieving effects, as shown in studies involving positron emission tomography in monkeys (Sasabe et al., 2003).
Agricultural and Food Industry Applications :In agriculture, trans-2-Hexenal has been used to control postharvest diseases in fruits like tomatoes, indicating its potential as a natural biocide (Guo et al., 2014). It has also been incorporated into microcapsules for preserving pears, highlighting its role in food preservation (Dong et al., 2021).
Monitoring and Quality Control in Food Products :In the food industry, trans-2-Hexenal has been identified as a potential marker for volatile changes in products like apple juice, aiding in quality control and shelf-life estimation (Kebede et al., 2020).
Pest Control and Plant Protection :trans-2-Hexenal exhibits nematicidal activity, as shown in studies against pests like the Southern Root-Knot Nematode on tomato plants, suggesting its application in eco-friendly pest management (Lu et al., 2017).
Applications in Flavor and Fragrance Industry :Its utility in the flavor and fragrance industry is evident in studies exploring its biotransformation to produce aroma compounds, like in the enzymatic reduction of trans-2-hexenal to trans-2-hexenol (Varga et al., 2021).
Potential Health Impacts :The health impact of trans-2-Hexenal is a subject of study, with research indicating its possible carcinogenic potential based on epigenetic effects, highlighting the need for careful consideration in its applications (Nádasi et al., 2005).
Environmental and Atmospheric Chemistry :Its role in atmospheric chemistry is noted, especially in the context of gas-phase reactions with ozone, contributing to our understanding of atmospheric processes and pollutant formation (Grosjean et al., 1996).
Safety And Hazards
properties
IUPAC Name |
(E)-1,1-dimethoxyhex-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h6-8H,4-5H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRJMZINDGZFB-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885025 | |
Record name | 2-Hexene, 1,1-dimethoxy-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green fruity aroma | |
Record name | 1,1-Dimethoxy-trans-2-hexene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 1,1-Dimethoxy-trans-2-hexene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.867-0.871 | |
Record name | 1,1-Dimethoxy-trans-2-hexene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
trans-2-Hexenal dimethyl acetal | |
CAS RN |
18318-83-7 | |
Record name | trans-2-Hexenal dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18318-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethoxyhex-2-ene, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018318837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexene, 1,1-dimethoxy-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexene, 1,1-dimethoxy-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1,1-dimethoxyhex-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHOXYHEX-2-ENE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04H497DX4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1-Dimethoxy-trans-2-hexene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032225 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.